molecular formula C27H39N2+ B1273781 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride CAS No. 258278-25-0

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride

Cat. No.: B1273781
CAS No.: 258278-25-0
M. Wt: 391.6 g/mol
InChI Key: SCEZRJLZOZKPBC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride plays a significant role in biochemical reactions as a ligand. It is used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of carbon-carbon bonds. The nature of these interactions involves the stabilization of transition states and the activation of substrates, making the reactions more efficient.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes and proteins, leading to changes in metabolic flux and the levels of various metabolites

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions such as palladium, which are essential for catalytic activity . These complexes facilitate the activation of substrates and the stabilization of transition states, leading to efficient catalytic reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability, but its activity can degrade under certain conditions Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing catalytic activity and improving metabolic processes . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular functions. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its catalytic activity These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in various applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and optimizing its use in various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters using this compound results in the formation of 3-iodo-2-acyl benzofurans .

Properties

CAS No.

258278-25-0

Molecular Formula

C27H39N2+

Molecular Weight

391.6 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium

InChI

InChI=1S/C27H39N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-14,17-21H,15-16H2,1-8H3/q+1

InChI Key

SCEZRJLZOZKPBC-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Reactant of Route 2
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Reactant of Route 3
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1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Reactant of Route 4
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1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Reactant of Route 5
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Reactant of Route 6
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride

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